N,N,3-triethylaniline
Description
N,N,3-Triethylaniline (systematic name: N,N,3-triethylbenzenamine) is a tertiary aromatic amine characterized by three ethyl substituents: two on the nitrogen atom and one at the 3-position of the benzene ring. While direct data for this compound are absent in the provided evidence, its structure can be inferred from analogs like N,N,3-trimethylaniline (synonym: N,N,3-Trimethylaniline), which shares a similar substitution pattern but with methyl groups . The ethyl groups in this compound likely enhance lipophilicity and steric bulk compared to methylated analogs, influencing solubility, reactivity, and applications in organic synthesis or materials science.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,N,3-triethylaniline |
InChI |
InChI=1S/C12H19N/c1-4-11-8-7-9-12(10-11)13(5-2)6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
QXVXYDKXAMNIOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. N,N-Dimethylaniline (CAS 121-69-7)
- Molecular Formula : C₈H₁₁N
- Molecular Weight : 121.18 g/mol
- Physical Properties : Density 0.96 g/cm³, boiling point 194°C, melting point -15°C .
- Applications : Widely used as a catalyst in polymer production and as an intermediate in dye synthesis.
- Key Differences : Lacking a para-ethyl group, N,N-dimethylaniline is less sterically hindered and more reactive in electrophilic substitution reactions compared to N,N,3-triethylaniline.
2.2. 3-(N,N-Diethylamino)acetanilide (CAS 6375-46-8)
- Structure: Diethylamino group at the 3-position and an acetylated amine.
- Molecular Formula : C₁₂H₁₈N₂O
- Molecular Weight : 206.28 g/mol
- Key Differences : The acetyl group reduces basicity and alters reactivity compared to this compound, making it more suited for coupling reactions in dye chemistry.
2.3. N,N-Dimethyl-m-anisidine (CAS 2847-79-8)
- Structure: Dimethylamino and methoxy groups at the 3-position.
- Molecular Formula: C₉H₁₃NO
- Molecular Weight : 151.21 g/mol
- Physical Properties : Density 1.01 g/cm³, boiling point 250°C .
- Applications : Intermediate in pharmaceuticals and agrochemicals.
- Key Differences : The methoxy group introduces electron-donating effects, enhancing resonance stabilization, whereas this compound’s ethyl groups prioritize steric effects.
2.4. N,N,3-Trimethylaniline (Synonyms: N,N-Dimethyl-3-methylaniline)
- Structure : Methyl groups on the nitrogen and at the 3-position.
- Molecular Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- Physical Properties : Boiling point ~220°C .
- Key Differences : Lower molecular weight and reduced steric hindrance compared to this compound, making it more volatile and reactive in alkylation reactions.
Comparative Data Table
Note: Data for this compound are inferred from structural analogs due to absence in evidence.
Research Findings and Trends
- Reactivity : Ethyl substituents in this compound would hinder electrophilic aromatic substitution more than methyl groups in N,N,3-trimethylaniline, directing reactions to less sterically hindered positions .
- Thermal Stability : Higher molecular weight and branched ethyl groups likely increase thermal stability compared to N,N-dimethylaniline, which degrades at lower temperatures .
- Toxicity : While N,N-dimethylaniline is toxic (affects hemoglobin), ethylated analogs may exhibit different metabolic pathways due to increased lipophilicity .
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